Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the nitrophenyl group and the formation of the oxazole ring. The final step involves the phosphorylation to introduce the phosphonate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automation of reaction steps, and purification techniques such as crystallization and chromatography to achieve large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds with desired properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, enhances its potential for biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H20N3O8P |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H20N3O8P/c1-27-32(26,28-2)20-19(21-11-14-5-8-16-17(9-14)30-12-29-16)31-18(22-20)10-13-3-6-15(7-4-13)23(24)25/h3-9,21H,10-12H2,1-2H3 |
InChI Key |
KODBLLTUPMHWQP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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